2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylsulfanyl group, a dichlorophenyl group, and a phenyl group attached to an imidazole ring
Preparation Methods
The synthesis of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the phenyl, dichlorophenyl, and cyclopentylsulfanyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopentylsulfanyl group can modulate the compound’s overall stability and solubility. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)-1H-imidazole: Lacks the cyclopentylsulfanyl group, which may result in different biological activities and properties.
2-(Cyclopentylsulfanyl)-1H-imidazole: Lacks the dichlorophenyl group, affecting its binding affinity and specificity.
5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazole: Lacks the cyclopentylsulfanyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2S/c21-17-11-10-14(12-18(17)22)19-13-23-20(25-16-8-4-5-9-16)24(19)15-6-2-1-3-7-15/h1-3,6-7,10-13,16H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAQJNOMPPHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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